molecular formula C74H66Si6 B11952335 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane

Cat. No.: B11952335
M. Wt: 1123.8 g/mol
InChI Key: YJSNGWVIFOZTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is a complex organosilicon compound characterized by its unique structure, which includes six silicon atoms each bonded to two methyl groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Si6Cl12+12PhMgBrSi6(Ph)12+12MgBrCl\text{Si}_6\text{Cl}_{12} + 12 \text{PhMgBr} \rightarrow \text{Si}_6(\text{Ph})_{12} + 12 \text{MgBrCl} Si6​Cl12​+12PhMgBr→Si6​(Ph)12​+12MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl radicals.

    Substitution: Phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.

Major Products

    Oxidation: Siloxanes and silanols.

    Reduction: Silyl radicals and silanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Organic Chemistry: Serves as a precursor for the synthesis of complex organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane involves its ability to form stable bonds with various elements, particularly carbon and hydrogen. This stability is due to the strong Si-C and Si-H bonds. The compound can interact with molecular targets through these bonds, influencing pathways related to material properties and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms in the ring.

    Octaphenylcyclotetrasiloxane: Contains four silicon atoms and four oxygen atoms in the ring.

    Tetraphenylsilane: Contains a single silicon atom bonded to four phenyl groups.

Uniqueness

1,6-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6-dodecaphenylhexasilane is unique due to its high degree of phenyl substitution and the presence of six silicon atoms in a linear arrangement. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

Molecular Formula

C74H66Si6

Molecular Weight

1123.8 g/mol

IUPAC Name

methyl-[[[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C74H66Si6/c1-75(63-39-15-3-16-40-63,64-41-17-4-18-42-64)77(67-47-23-7-24-48-67,68-49-25-8-26-50-68)79(71-55-31-11-32-56-71,72-57-33-12-34-58-72)80(73-59-35-13-36-60-73,74-61-37-14-38-62-74)78(69-51-27-9-28-52-69,70-53-29-10-30-54-70)76(2,65-43-19-5-20-44-65)66-45-21-6-22-46-66/h3-62H,1-2H3

InChI Key

YJSNGWVIFOZTFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.